SIRT2 Inhibitory Potency
5-nitro-2,3-dihydro-1H-inden-2-amine (represented by its structural analog CHEMBL3951539) exhibits a notable degree of SIRT2 inhibition. A comparative analysis of IC50 values reveals a wide range of potencies for related indane and non-indane scaffolds, indicating that the specific substitution pattern is a key determinant of activity. While the target compound's activity is moderate, it is distinct from other inhibitors in the same class [1].
| Evidence Dimension | SIRT2 Deacetylase Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.26E+3 nM (2260 nM) |
| Comparator Or Baseline | CHEMBL4636189: 2.00E+5 nM (200,000 nM); CHEMBL3769975: 1.45E+3 nM (1450 nM) |
| Quantified Difference | Approximately 88-fold more potent than CHEMBL4636189; 1.5-fold less potent than CHEMBL3769975 |
| Conditions | Fluorescence-based deacetylase assay using full-length human His6-tagged SIRT2 expressed in E. coli [1]. |
Why This Matters
For researchers studying SIRT2, selecting a compound with a defined, albeit moderate, IC50 value provides a specific chemical starting point for structure-activity relationship (SAR) studies, which is more valuable than a compound with no reported activity or an unknown potency.
- [1] BindingDB. (2021). BDBM50193080 (CHEMBL3951539). Enzyme Inhibition Constant Data from BindingDB. View Source
